molecular formula C9H6N2O2S B13782510 3-(5-Nitrothiophen-2-yl)pyridine CAS No. 837376-40-6

3-(5-Nitrothiophen-2-yl)pyridine

Cat. No.: B13782510
CAS No.: 837376-40-6
M. Wt: 206.22 g/mol
InChI Key: RNWSTVKLOPFKBR-UHFFFAOYSA-N
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Description

3-(5-nitro-2-thienyl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring with a nitro group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitro-2-thienyl)pyridine typically involves the nitration of a thiophene derivative followed by coupling with a pyridine derivative. One common method involves the nitration of 2-thiophenecarboxaldehyde to form 5-nitro-2-thiophenecarboxaldehyde, which is then subjected to a condensation reaction with 3-pyridinecarboxaldehyde under basic conditions to yield 3-(5-nitro-2-thienyl)pyridine .

Industrial Production Methods

Industrial production of 3-(5-nitro-2-thienyl)pyridine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-nitro-2-thienyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

3-(5-nitro-2-thienyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-nitro-2-thienyl)pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The compound may also inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-2-thienyl)pyridine: Similar structure but with an amino group instead of a nitro group.

    3-(2-thienyl)pyridine: Lacks the nitro group, resulting in different chemical properties.

    5-nitro-2-thiophenecarboxaldehyde: Precursor in the synthesis of 3-(5-nitro-2-thienyl)pyridine.

Uniqueness

3-(5-nitro-2-thienyl)pyridine is unique due to the presence of both a nitro group and a heterocyclic structure, which imparts distinct chemical reactivity and biological activity. Its combination of a pyridine and thiophene ring makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(5-nitrothiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-11(13)9-4-3-8(14-9)7-2-1-5-10-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWSTVKLOPFKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649765
Record name 3-(5-Nitrothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837376-40-6
Record name 3-(5-Nitro-2-thienyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837376-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Nitrothiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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